molecular formula C11H11NO3 B11893890 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B11893890
M. Wt: 205.21 g/mol
InChI Key: NVKUVMRZPCVUDR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15)

InChI Key

NVKUVMRZPCVUDR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C

Origin of Product

United States

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